molecular formula C29H34O9 B1210646 alpha-Collatolic acid CAS No. 522-52-1

alpha-Collatolic acid

Cat. No. B1210646
CAS RN: 522-52-1
M. Wt: 526.6 g/mol
InChI Key: QLTNFHFQLMFRBN-UHFFFAOYSA-N
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Description

Alpha-Collatolic acid is a chemical compound with the molecular formula C29H34O9 . It is also known by other names such as Collatollic acid, α-Collatolic acid, α,β-Collatolic acid . The molecular weight of alpha-Collatolic acid is 526.57486 .


Molecular Structure Analysis

Alpha-Collatolic acid contains a total of 72 atoms; 34 Hydrogen atoms, 29 Carbon atoms, and 9 Oxygen atoms . The 3-dimensional molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile (SDF/MOL File) are generated based on data derived from quantum chemical computations under DFT (Density Functional Theory) - B3LYP .

Scientific Research Applications

Phytochemical Investigation of Tephromela atra

  • Study: Phytochemical investigation of Tephromela atra: NMR studies of collatolic acid derivatives (Millot et al., 2008).
  • Summary: This study focused on the lichen Tephromela atra and isolated various compounds, including α-alectoronic acid and α-collatolic acid. The research provided insights into the structure of these compounds through extensive NMR studies, highlighting their potential antioxidant properties.

Chemical Variations in Asahinea Chrysantha

  • Study: Chemical variations of asahinea chrysantha (Stepanenko et al., 1985).
  • Summary: This study analyzed the lichen Asahinea chrysantha from different regions and discovered variations in its chemical constituents. Notably, the lichen from the southern region contained methoxy derivatives, including α- and β-collatolic acids, suggesting regional variations in lichen chemistry.

Other Relevant Studies:

  • Integrin Receptor Analysis: Research on integrin receptors, such as the study "Identification of a tetrapeptide recognition sequence for the alpha 2 beta 1 integrin in collagen" (Staatz et al., 1991), may provide insights into the binding and interaction mechanisms relevant to alpha-Collatolic acid.
  • Collagen-Related Research: Studies focusing on various types of collagen and their structure, such as "The primary structure of the VLA-2/collagen receptor alpha 2 subunit" (Takada & Hemler, 1989), could offer indirect insights into the behavior and applications of alpha-Collatolic acid in scientific research.

properties

IUPAC Name

3-hydroxy-9-methoxy-6-oxo-1,7-bis(2-oxoheptyl)benzo[b][1,4]benzodioxepine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O9/c1-4-6-8-10-18(30)12-17-13-20(36-3)15-23-25(17)29(35)38-24-16-22(32)26(28(33)34)21(27(24)37-23)14-19(31)11-9-7-5-2/h13,15-16,32H,4-12,14H2,1-3H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTNFHFQLMFRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CC1=C2C(=CC(=C1)OC)OC3=C(C=C(C(=C3CC(=O)CCCCC)C(=O)O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200237
Record name Collatolic acid-A''
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Collatolic acid

CAS RN

522-52-1
Record name Collatolic acid-A''
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Collatolic acid-A''
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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